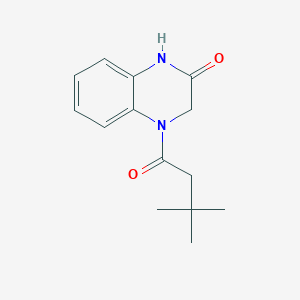
1-Morpholin-4-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTPP and is synthesized using a specific method.
Wirkmechanismus
MTPP is a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain. By inhibiting complex I, MTPP disrupts the flow of electrons and reduces ATP production, leading to mitochondrial dysfunction. This mechanism of action has been shown to induce cell death in cancer cells and neurons.
Biochemical and Physiological Effects:
MTPP has been shown to induce mitochondrial dysfunction, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This can lead to cell death in cancer cells and neurons. Additionally, MTPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTPP in lab experiments is its specificity for mitochondrial complex I. This allows researchers to study the effects of mitochondrial dysfunction without affecting other cellular processes. However, one limitation of using MTPP is its potential toxicity to cells. Researchers must carefully titrate the concentration of MTPP to avoid cell death.
Zukünftige Richtungen
For MTPP research include the development of analogs with improved potency and specificity and the use of MTPP as a therapeutic agent in various disease states.
Synthesemethoden
MTPP is synthesized by reacting 1,3,5-trimethylpyrazole-4-carboxylic acid with morpholine and isobutyl chloroformate in the presence of a base. The resulting compound is then purified using column chromatography. This method has been optimized to produce high yields of MTPP with high purity.
Wissenschaftliche Forschungsanwendungen
MTPP has shown potential as a research tool in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, MTPP has been used to study the role of mitochondria in neuronal cell death. It has also been used to study the effects of mitochondrial dysfunction in Parkinson's disease. In cancer research, MTPP has been used to study the effects of mitochondrial metabolism on cancer cell growth. In drug discovery, MTPP has been used to screen compounds for their ability to modulate mitochondrial function.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-12(11(2)15(3)14-10)4-5-13(17)16-6-8-18-9-7-16/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKOZFHHAXYQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)





![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)




![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)

